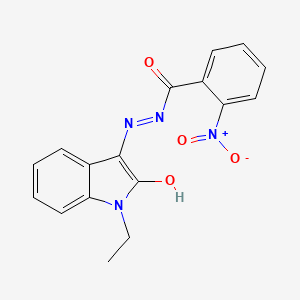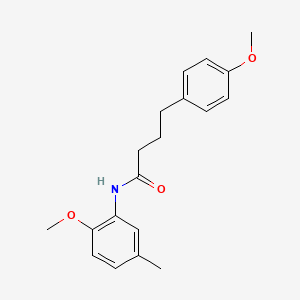
N-(4-anilinophenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)-3,5-dimethoxybenzamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the 2C family of phenethylamines. It is a potent agonist of the 5-HT2A receptor and has been used in scientific research to study the mechanism of action of psychedelic drugs.
Mechanism of Action
N-(4-anilinophenyl)-3,5-dimethoxybenzamide binds to the 5-HT2A receptor and activates it, leading to a cascade of downstream effects that result in the psychedelic experience. It is believed to work by altering the activity of certain regions of the brain, leading to changes in perception, thought, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it is believed to have a similar mechanism of action to other psychedelic drugs. It may alter the activity of certain neurotransmitters in the brain, leading to changes in perception, thought, and mood.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-anilinophenyl)-3,5-dimethoxybenzamide in lab experiments include its potency and selectivity for the 5-HT2A receptor. However, its use is limited by its potential toxicity and the lack of knowledge about its long-term effects.
Future Directions
There are several potential future directions for research on N-(4-anilinophenyl)-3,5-dimethoxybenzamide, including:
1. Investigating its potential therapeutic uses, such as in the treatment of depression or anxiety.
2. Studying its long-term effects on the brain and body.
3. Developing new compounds based on its structure that may have improved therapeutic properties.
4. Investigating its potential as a tool for studying the role of the 5-HT2A receptor in the brain.
Synthesis Methods
The synthesis of N-(4-anilinophenyl)-3,5-dimethoxybenzamide involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with aniline to form the intermediate N-(2,5-dimethoxybenzylidene)aniline. This intermediate is then reacted with 4-iodoaniline to form this compound.
Scientific Research Applications
N-(4-anilinophenyl)-3,5-dimethoxybenzamide has been used in scientific research to study the mechanism of action of psychedelic drugs. It has been found to be a potent agonist of the 5-HT2A receptor, which is believed to be responsible for the psychedelic effects of drugs like LSD and psilocybin.
properties
IUPAC Name |
N-(4-anilinophenyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-12-15(13-20(14-19)26-2)21(24)23-18-10-8-17(9-11-18)22-16-6-4-3-5-7-16/h3-14,22H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXTPHTNWLXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dimethylphenyl)thio]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5883202.png)


![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)


![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)
![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)


![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)
